molecular formula C13H14N4O2S B11251220 2-Phenoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide

2-Phenoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide

Cat. No.: B11251220
M. Wt: 290.34 g/mol
InChI Key: ZMRXJHLHIQLGOM-UHFFFAOYSA-N
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Description

2-Phenoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with phenoxyacetic acid derivatives under reflux conditions in the presence of a catalytic amount of piperidine . The reaction is carried out in ethanol for about 8 hours, yielding the desired compound in moderate yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

2-Phenoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Phenoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with target receptors, leading to inhibition of enzyme activity. For example, it can inhibit carbonic anhydrase by binding to the active site and preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide is unique due to its specific combination of triazole and thiadiazine rings, which confer a broad spectrum of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for drug development .

Properties

Molecular Formula

C13H14N4O2S

Molecular Weight

290.34 g/mol

IUPAC Name

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-phenoxyacetamide

InChI

InChI=1S/C13H14N4O2S/c18-11(9-19-10-5-2-1-3-6-10)14-12-15-16-13-17(12)7-4-8-20-13/h1-3,5-6H,4,7-9H2,(H,14,15,18)

InChI Key

ZMRXJHLHIQLGOM-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NN=C2SC1)NC(=O)COC3=CC=CC=C3

Origin of Product

United States

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